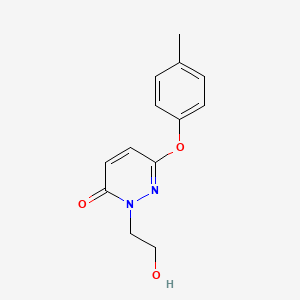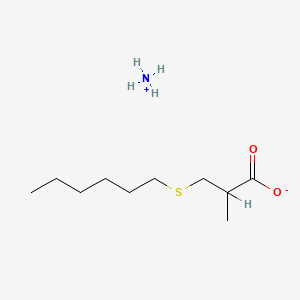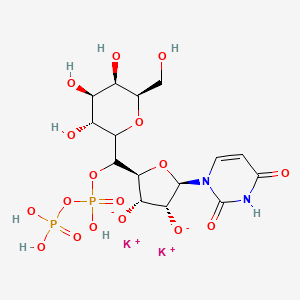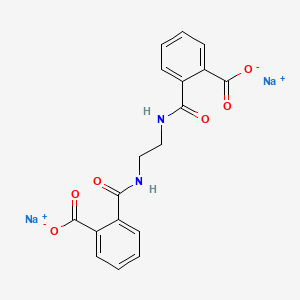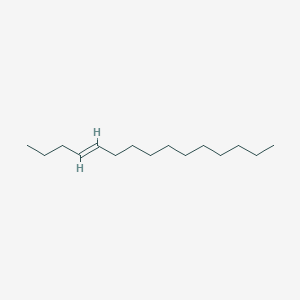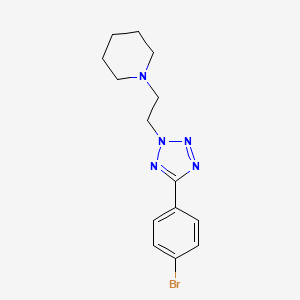
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and phenyl groups in the structure may impart additional reactivity and specificity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- typically involves the cyclization of appropriate precursors containing selenium, chlorine, and phenyl groups. Common synthetic routes may include:
Cyclization Reactions: Using selenium-containing reagents and appropriate catalysts.
Substitution Reactions: Introducing chlorine and phenyl groups through electrophilic or nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:
Catalysis: Using metal catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- may undergo various chemical reactions, including:
Oxidation: Forming selenium oxides or other oxidized derivatives.
Reduction: Reducing the selenium center to form selenides.
Substitution: Replacing chlorine or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while substitution reactions may produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its selenium-containing structure.
Industry: Utilizing its unique properties in materials science and catalysis.
Wirkmechanismus
The mechanism by which 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- exerts its effects may involve:
Molecular Targets: Interacting with specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to oxidative stress or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: Without the chlorine and phenyl groups.
6-Chloro-2-phenylbenzisoselenazol: Lacking the 3(2H)-one moiety.
Other Selenium-Containing Heterocycles: Such as selenazoles or selenadiazoles.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is unique due to the combination of selenium, chlorine, and phenyl groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
81744-06-1 |
|---|---|
Molekularformel |
C13H8ClNOSe |
Molekulargewicht |
308.63 g/mol |
IUPAC-Name |
6-chloro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8ClNOSe/c14-9-6-7-11-12(8-9)17-15(13(11)16)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
GSGCUMAHCJUQGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


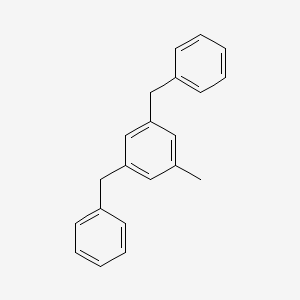
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
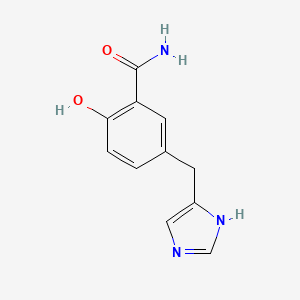

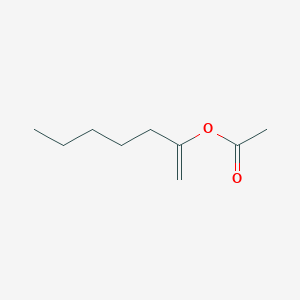

![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
